(4-ethoxyphenyl)methanethiol
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Overview
Description
(4-ethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)methanethiol typically involves the reaction of 4-ethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding thiolates using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolates.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-ethoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with a similar functional group but lacking the ethoxyphenyl moiety.
(4-methoxyphenyl)methanethiol: Similar structure but with a methoxy group instead of an ethoxy group.
Ethanethiol: Another thiol compound with a shorter carbon chain.
Uniqueness
(4-ethoxyphenyl)methanethiol is unique due to the presence of both an ethoxy group and a phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
76542-25-1 |
---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
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